Ethyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide
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Overview
Description
Ethyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide is a heterocyclic compound that belongs to the class of isothiazoles. This compound is characterized by a five-membered ring containing nitrogen and sulfur atoms, along with a carboxylate ester group and a methyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide typically involves the reaction of 5-methylbenzo[d]isothiazole-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isothiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of ethyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its observed biological activities. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-methylbenzo[d]isothiazole 1,1-dioxide: Similar structure but lacks the ethyl ester group.
5-methylbenzo[d]isothiazole-3-carboxylic acid: Similar structure but lacks the ethyl ester and dioxide groups.
Uniqueness
The presence of the ethyl ester group enhances its solubility and bioavailability, while the dioxide group contributes to its stability and reactivity .
Properties
Molecular Formula |
C11H11NO4S |
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Molecular Weight |
253.28 g/mol |
IUPAC Name |
ethyl 5-methyl-1,1-dioxo-1,2-benzothiazole-3-carboxylate |
InChI |
InChI=1S/C11H11NO4S/c1-3-16-11(13)10-8-6-7(2)4-5-9(8)17(14,15)12-10/h4-6H,3H2,1-2H3 |
InChI Key |
SKHHSDQMUBYDGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NS(=O)(=O)C2=C1C=C(C=C2)C |
Origin of Product |
United States |
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